molecular formula C11H11NO2S2 B407239 S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate

S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate

Cat. No.: B407239
M. Wt: 253.3g/mol
InChI Key: HOOLCCAUAXCYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate typically involves the reaction of 3-methoxy-thiobenzoic acid with 4,5-dihydro-thiazol-2-yl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Mechanism of Action

The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and proteins, leading to the inhibition of their activity . This can result in various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3g/mol

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate

InChI

InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)16-11-12-5-6-15-11/h2-4,7H,5-6H2,1H3

InChI Key

HOOLCCAUAXCYCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)SC2=NCCS2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)SC2=NCCS2

Origin of Product

United States

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